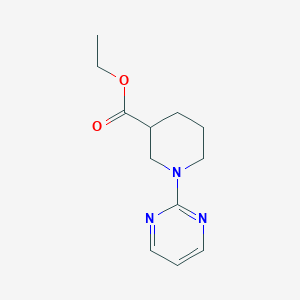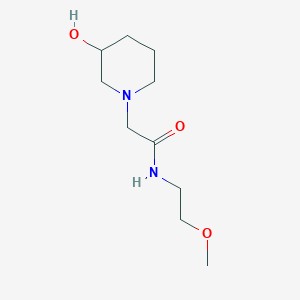![molecular formula C10H9BrO3 B1465409 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde CAS No. 1340157-48-3](/img/structure/B1465409.png)
8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
Übersicht
Beschreibung
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a related compound . It’s a brown liquid with a molecular weight of 214.06 .
Synthesis Analysis
There’s a study on the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids . The synthesis was achieved via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
Molecular Structure Analysis
The InChI code for 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is 1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 .
Chemical Reactions Analysis
4,7-dihydro-1,3-dioxepin derivatives, which are structurally similar, undergo hydroformylation to form optically active aldehydes .
Physical And Chemical Properties Analysis
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a brown liquid .
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Synthesis
The compound has been utilized in the synthesis of novel anticancer agents. Specifically, it serves as a precursor in the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids . These hybrids have shown significant in vitro anticancer activity against various human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . The molecular docking studies with EGFR also support the anticancer potential of these compounds .
Antibacterial Applications
In the realm of antibacterial research, derivatives of the compound have been explored for their efficacy. The 1,4-benzoxazine core, which can be derived from 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde, is known for its antibacterial properties . This makes it a valuable scaffold for developing new antibacterial agents.
Antithrombotic Activity
The antithrombotic activity of compounds derived from this chemical has been documented. The 1,4-benzoxazine derivatives exhibit properties that can be harnessed for the development of antithrombotic drugs . This application is particularly relevant in the prevention and treatment of cardiovascular diseases.
Anticonvulsant Properties
Research has indicated that 1,4-benzoxazine derivatives, which can be synthesized from the compound , possess anticonvulsant properties . This opens up possibilities for the compound’s use in the development of new treatments for epilepsy and other seizure disorders.
Development of Dopamine Agonists
The compound’s derivatives have been studied as potential dopamine agonists . This application is significant in the context of treating neurological disorders such as Parkinson’s disease, where dopamine agonists play a crucial role in managing symptoms.
High Throughput Mechanochemistry
The compound has found application in high throughput mechanochemistry for the parallel synthesis of benzoxazines . This innovative approach allows for the processing of multiple samples simultaneously, enhancing the efficiency of synthesizing fungicides and polymer building blocks.
Safety and Hazards
Wirkmechanismus
Target of action
, antibacterial, antithrombotic, and anticonvulsant activities.
Mode of action
Similar compounds have shown to interact with various targets leading to their therapeutic effects .
Biochemical pathways
Similar compounds have been found to affect multiple pathways related to their therapeutic targets .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of action
Similar compounds have shown various effects at the molecular and cellular level, contributing to their therapeutic effects .
Action environment
Similar compounds have been studied under various environmental conditions .
Eigenschaften
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-5-10-9(4-7(8)6-12)13-2-1-3-14-10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULXLHHWBCCBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C=O)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one](/img/structure/B1465326.png)
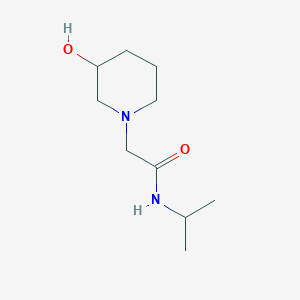
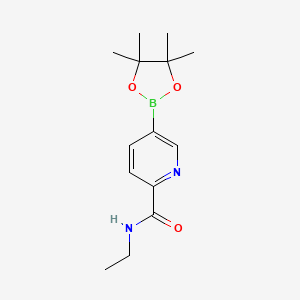
amine](/img/structure/B1465329.png)
![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)
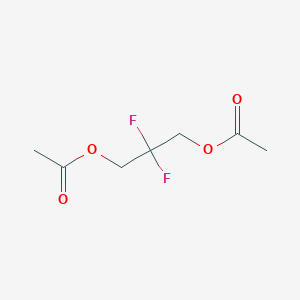
![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)
![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)
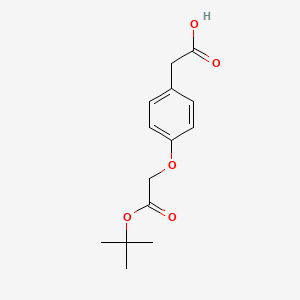
![4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester](/img/structure/B1465337.png)
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-ol](/img/structure/B1465343.png)
